![molecular formula C25H24BrN5O2S B10819944 1-[(1r,3s)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1h-Benzimidazole-5-Carboxamide](/img/structure/B10819944.png)
1-[(1r,3s)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1h-Benzimidazole-5-Carboxamide
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Overview
Description
1-[(1r,3s)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1h-Benzimidazole-5-Carboxamide is a useful research compound. Its molecular formula is C25H24BrN5O2S and its molecular weight is 538.5 g/mol. The purity is usually 95%.
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Biological Activity
1-[(1R,3S)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1H-Benzimidazole-5-Carboxamide is a complex organic compound notable for its diverse biological activities. With a molecular formula of C25H24BrN5O2S and a molecular weight of approximately 538.46 g/mol, this compound features a benzimidazole core, a pyridine ring, and a cyclohexyl group, which contribute to its pharmacological properties.
Structural Characteristics
The compound's structure includes:
- Benzimidazole Core : Known for various biological activities.
- Pyridine Ring : Enhances binding affinity to biological targets.
- Bromothiophene Moiety : Increases pharmacological profile and interaction potential.
Research indicates that the compound interacts with specific biological targets through multiple binding interactions. X-ray crystallography studies reveal that it forms hydrogen bonds and engages in van der Waals interactions with target proteins, which enhances its potency and selectivity .
Biological Activity
The compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Properties
Recent studies have highlighted its potential in oncology. The compound has shown anti-proliferative effects against various cancer cell lines, including multiple myeloma and lymphomas. It operates by modulating pathways associated with cell growth and apoptosis .
2. Metabolic Disorders
The compound has been identified as a candidate for treating metabolic disorders due to its ability to modulate amino acid levels. This modulation is crucial for managing conditions such as diabetes .
3. Neurodegenerative Diseases
Ongoing research is exploring the compound's potential applications in neurodegenerative diseases, leveraging its unique mechanism of action to influence neuroprotective pathways .
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Multiple Myeloma : A study demonstrated that the compound effectively reduced cell viability in vitro by inhibiting proliferation and inducing apoptosis through AMPK-independent pathways .
- Metabolic Modulation : Another investigation revealed that the compound could significantly alter amino acid metabolism in diabetic models, suggesting therapeutic implications for diabetes management .
Interaction Studies
Interaction studies employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have illustrated that the compound binds specifically to branched-chain amino acid transaminase (BCATm), indicating its role in metabolic processes .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other similar compounds:
Scientific Research Applications
Pharmacological Applications
1. Antiviral Activity
The compound's structural components position it as a candidate for antiviral research, particularly against Hepatitis C virus (HCV). Benzimidazole derivatives have shown significant bioactivity against HCV, with some exhibiting EC50 values as low as 3.0 nM . The presence of the bromothiophene moiety in this compound may enhance its binding affinity to viral targets.
2. Anti-inflammatory Properties
Research has indicated that benzimidazole derivatives can exhibit anti-inflammatory effects. Compounds similar to 1-[(1R,3S)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1H-Benzimidazole-5-Carboxamide have demonstrated notable inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, certain derivatives have shown IC50 values in the nanomolar range against COX enzymes .
3. Anticancer Potential
The structural complexity of this compound allows for multiple interactions with biological macromolecules, making it a promising candidate for cancer therapy. Benzimidazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique binding modes observed through X-ray crystallography indicate potential pathways for drug development targeting specific cancer types.
Synthesis and Structural Insights
The synthesis of this compound typically involves several key steps that ensure high yields and purity. The synthesis process highlights the importance of functional group variations that can lead to different biological activities while maintaining core pharmacological features.
Case Studies and Research Findings
Case Study 1: Antiviral Screening
In a recent study focusing on benzimidazole derivatives, compounds were screened for their antiviral activity against HCV. The findings indicated that modifications to the benzimidazole core significantly influenced antiviral potency. Compounds with specific substitutions showed enhanced efficacy compared to standard treatments .
Case Study 2: Anti-inflammatory Evaluation
Another study evaluated various benzimidazole derivatives for their anti-inflammatory properties using in vitro assays. Results demonstrated that certain compounds exhibited significant inhibition of COX-1 and COX-2 enzymes, suggesting their potential as anti-inflammatory agents .
Properties
Molecular Formula |
C25H24BrN5O2S |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
1-[(1R,3S)-3-[(5-bromothiophene-2-carbonyl)amino]cyclohexyl]-N-methyl-2-pyridin-2-ylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C25H24BrN5O2S/c1-27-24(32)15-8-9-20-19(13-15)30-23(18-7-2-3-12-28-18)31(20)17-6-4-5-16(14-17)29-25(33)21-10-11-22(26)34-21/h2-3,7-13,16-17H,4-6,14H2,1H3,(H,27,32)(H,29,33)/t16-,17+/m0/s1 |
InChI Key |
PGSKODUPOMCUEJ-DLBZAZTESA-N |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)[C@@H]4CCC[C@@H](C4)NC(=O)C5=CC=C(S5)Br |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C4CCCC(C4)NC(=O)C5=CC=C(S5)Br |
Origin of Product |
United States |
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